8-(2-chlorobenzyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(2-chlorobenzyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic organic compound that belongs to the class of imidazo[2,1-f]purines This compound is characterized by its unique tricyclic structure, which includes a purine core fused with an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-chlorobenzyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions
Formation of the Purine Core: The synthesis begins with the construction of the purine nucleus, often using starting materials like guanine or adenine derivatives. These are subjected to alkylation reactions to introduce the necessary methyl groups at positions 1, 3, and 7.
Imidazole Ring Formation: The imidazole ring is then fused to the purine core through cyclization reactions. This step may involve the use of reagents such as phosphorus oxychloride (POCl3) and ammonium acetate under reflux conditions.
Introduction of the 2-Chlorobenzyl Group: The final step involves the introduction of the 2-chlorobenzyl group. This can be achieved through nucleophilic substitution reactions, where the purine-imidazole intermediate reacts with 2-chlorobenzyl chloride in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-(2-chlorobenzyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially yielding reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles (amines, thiols) in the presence of a base (e.g., NaOH, K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted imidazo[2,1-f]purine derivatives.
Scientific Research Applications
8-(2-chlorobenzyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 8-(2-chlorobenzyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For instance, its potential as a kinase inhibitor suggests it may interfere with phosphorylation processes critical for cell signaling and proliferation.
Comparison with Similar Compounds
Similar Compounds
8-benzyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Lacks the chlorine atom, which may affect its reactivity and binding affinity.
8-(2-fluorobenzyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Contains a fluorine atom instead of chlorine, potentially altering its electronic properties and biological activity.
8-(2-methylbenzyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Substitution with a methyl group, which may influence its steric and electronic characteristics.
Uniqueness
The presence of the 2-chlorobenzyl group in 8-(2-chlorobenzyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione imparts unique chemical and biological properties. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, enhancing the compound’s binding affinity and specificity towards its targets.
Properties
IUPAC Name |
6-[(2-chlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2/c1-10-8-23-13-14(20(2)17(25)21(3)15(13)24)19-16(23)22(10)9-11-6-4-5-7-12(11)18/h4-8H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBIOVXRBOLYIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC4=CC=CC=C4Cl)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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